molecular formula C8H5ClF2O2 B13580970 4-Chloro-2-(difluoromethyl)benzoicacid

4-Chloro-2-(difluoromethyl)benzoicacid

Cat. No.: B13580970
M. Wt: 206.57 g/mol
InChI Key: MIUSIKIQFDFKHH-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine atom at the 4-position and a difluoromethyl group (-CF₂H) at the 2-position of the aromatic ring. For instance, derivatives such as 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) and 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid (NBA) have been identified as potent inhibitors of TRPM4 ion channels, which are implicated in cancer and cardiovascular diseases . The difluoromethyl group is a key functional moiety, influencing lipophilicity, metabolic stability, and binding affinity through its electron-withdrawing effects and steric properties .

Properties

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

4-chloro-2-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H5ClF2O2/c9-4-1-2-5(8(12)13)6(3-4)7(10)11/h1-3,7H,(H,12,13)

InChI Key

MIUSIKIQFDFKHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzoic acid derivative undergoes chlorination and subsequent difluoromethylation under controlled conditions .

Industrial Production Methods: Industrial production of 4-Chloro-2-(difluoromethyl)benzoic acid often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Biological Activity Reference IDs
4-Chloro-2-(difluoromethyl)benzoic acid -CF₂H -Cl C₈H₅ClF₂O₂ 206.58 Not explicitly reported -
4-Chloro-2-(trifluoromethyl)benzoic acid -CF₃ -Cl C₈H₄ClF₃O₂ 224.56 Intermediate in organic synthesis
NBA (4-chloro-2-(1-naphthyloxyacetamido)benzoic acid) -O(C₁₀H₇)CH₂CONH- -Cl C₁₉H₁₃ClNO₄ 354.77 TRPM4 inhibitor (IC₅₀ ~10 μM)
CBA (4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid -O(C₆H₄Cl)CH₂CONH- -Cl C₁₅H₁₁Cl₂NO₄ 352.16 Dual inhibitor of TRPM4 and TMEM206
4-Chloro-2-fluoro-5-methoxybenzoic acid -F, -OCH₃ -Cl C₈H₆ClFO₃ 216.58 Not reported; potential synthetic intermediate
Key Observations:
  • Bioactivity: NBA and CBA exhibit TRPM4 inhibition due to their extended aromatic/acylated side chains, which facilitate protein-ligand interactions.
  • Synthetic Flexibility : Derivatives such as methyl 4-chloro-2-(2-chloroacetamido)benzoate () highlight the role of esterification and amidation in tuning pharmacokinetic properties.

Impact of Fluorination on Physicochemical Properties

Fluorine substituents profoundly influence drug-like properties:

  • Metabolic Stability : The difluoromethyl group (-CF₂H) offers intermediate metabolic stability compared to -CF₃ (more stable) and -CH₃ (less stable) due to reduced susceptibility to oxidative enzymes .
  • Lipophilicity : The -CF₃ group increases logP by ~0.5 units compared to -CF₂H, as seen in 4-chloro-2-(trifluoromethyl)benzoic acid (logP ~2.5) versus the difluoromethyl analog (estimated logP ~2.0) .

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